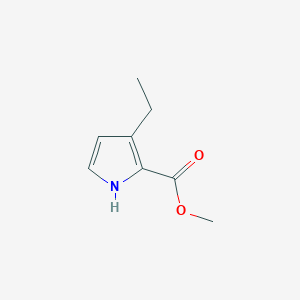
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its unique structure, which includes a hydroxypyrrolidine ring and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of protected amino acids and subsequent deprotection steps. For example, the synthesis may start with a protected pyrrolidine derivative, which undergoes a series of reactions including amide bond formation, hydroxylation, and deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amide bond may produce an amine.
Applications De Recherche Scientifique
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-(TERT-BUTOXYCARBONYL)AMINOETHANOIC ACID
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
(S)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H16N2O4 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-2-6(9(14)15)11-8(13)7-3-5(12)4-10-7/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
Clé InChI |
LFFIDHDMJOJDAC-VQVTYTSYSA-N |
SMILES isomérique |
CC[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1)O |
SMILES canonique |
CCC(C(=O)O)NC(=O)C1CC(CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


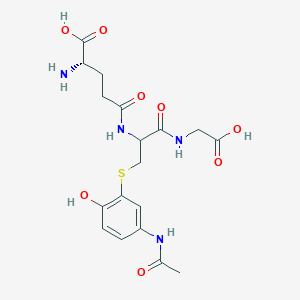
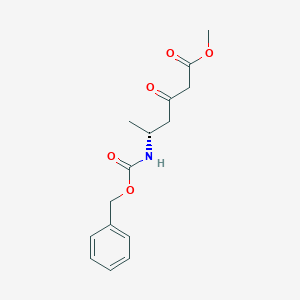
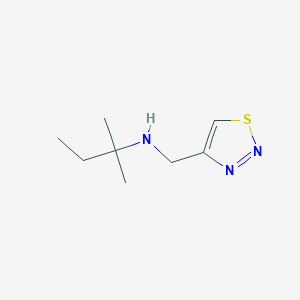

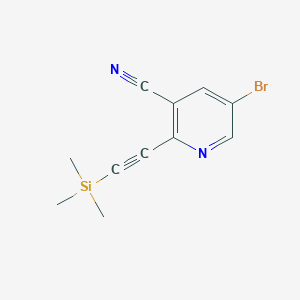
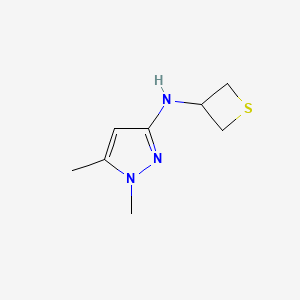

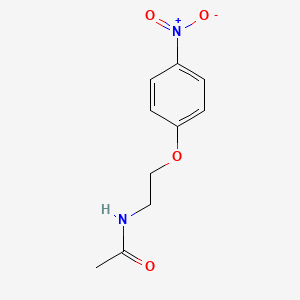
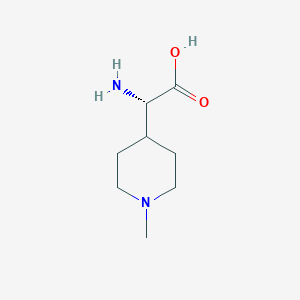
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)


![4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)
